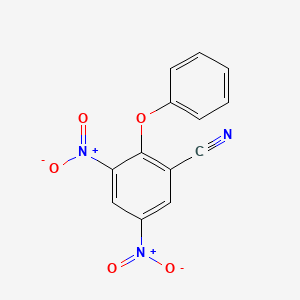
3,5-Dinitro-2-phenoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-2-phenoxybenzonitrile is an organic compound with the molecular formula C13H7N3O5. It is characterized by the presence of two nitro groups (-NO2) and a phenoxy group (-O-C6H5) attached to a benzonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-phenoxybenzonitrile typically involves the nitration of 2-phenoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced techniques such as microwave-assisted synthesis can also be employed to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-2-phenoxybenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 3,5-Diamino-2-phenoxybenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing nitro groups, such as 3,5-Dinitro-2-phenoxybenzonitrile, exhibit significant antimicrobial properties. A study highlighted that derivatives of 3,5-dinitrobenzoic acid demonstrated potent antifungal activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods, revealing that certain derivatives could inhibit fungal growth effectively, making them promising candidates for antifungal drug development .
Antiviral Properties
this compound has also been investigated for its antiviral activity. Specifically, it has shown efficacy against Hepatitis C virus (HCV) and other viral infections. The compound acts as a chiral derivatizing agent, which facilitates the differentiation of enantiomers into diastereoisomers. Such characteristics are crucial for the development of antiviral therapies .
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced biological activities. For instance, reactions involving substituted anilines have been studied to create novel derivatives that may possess desirable pharmacological properties .
Case Study 1: Antifungal Derivatives
A recent study synthesized a series of esters and amides derived from 3,5-dinitrobenzoic acid and tested their antifungal activities against Candida spp. The most potent derivative exhibited an MIC of 125 µg/mL against Candida albicans. The mechanism of action was linked to interference with ergosterol synthesis in fungal cell membranes .
Case Study 2: Antiviral Activity Against HCV
Another investigation focused on the antiviral properties of this compound derivatives against HCV. The compound demonstrated significant inhibition of viral replication in vitro, indicating its potential as a lead compound for further development into antiviral drugs .
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-2-phenoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the phenoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzonitrile: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
2-Phenoxybenzonitrile: Lacks the nitro groups, resulting in different chemical and biological properties.
Uniqueness
3,5-Dinitro-2-phenoxybenzonitrile is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C13H7N3O5 |
|---|---|
Peso molecular |
285.21 g/mol |
Nombre IUPAC |
3,5-dinitro-2-phenoxybenzonitrile |
InChI |
InChI=1S/C13H7N3O5/c14-8-9-6-10(15(17)18)7-12(16(19)20)13(9)21-11-4-2-1-3-5-11/h1-7H |
Clave InChI |
VLLWUOUMILCQBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















